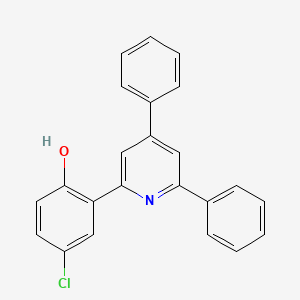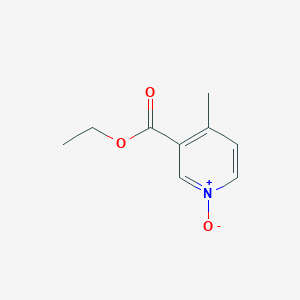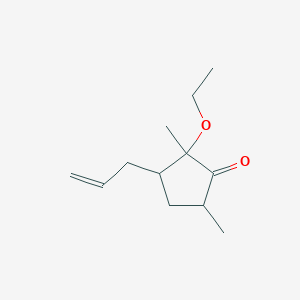
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclopentanone, featuring ethoxy, dimethyl, and propenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of ethyl iodide and propenyl bromide to introduce the ethoxy and propenyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Potential use in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone, 2,5-dimethyl-: Lacks the ethoxy and propenyl groups, making it less versatile in chemical reactions.
Cyclopentanone, 2-ethoxy-2,5-dimethyl-: Similar but without the propenyl group, affecting its reactivity and applications.
Cyclopentanone, 2,2-dimethyl-: Different substitution pattern, leading to distinct chemical properties.
Uniqueness
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- is unique due to the presence of both ethoxy and propenyl groups, which enhance its reactivity and potential applications. The combination of these substituents allows for a broader range of chemical transformations and makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-ethoxy-2,5-dimethyl-3-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C12H20O2/c1-5-7-10-8-9(3)11(13)12(10,4)14-6-2/h5,9-10H,1,6-8H2,2-4H3 |
Clé InChI |
ODKNDZZJQQZAKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(CC(C1=O)C)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
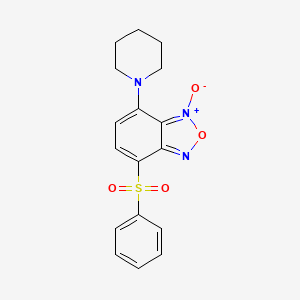
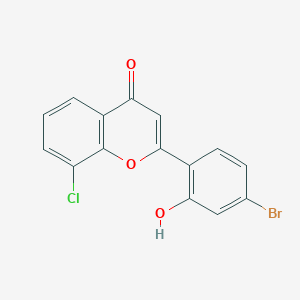
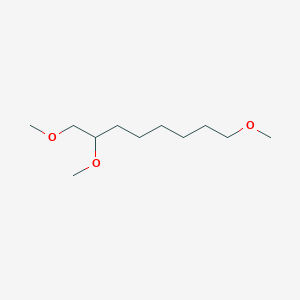
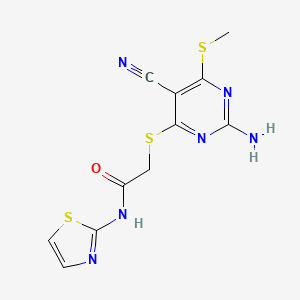
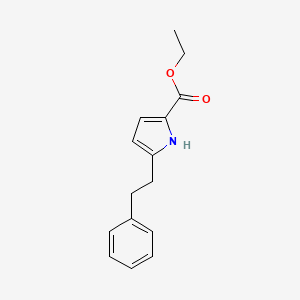

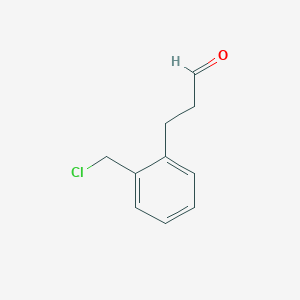

![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
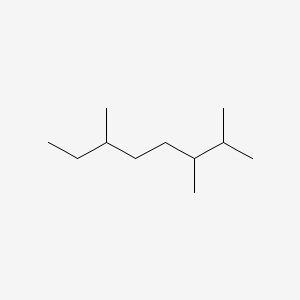
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
